beta-Histine-d3 beta-Histine-d3
Brand Name: Vulcanchem
CAS No.: 244094-70-0
VCID: VC0020296
InChI: InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3
SMILES: CNCCC1=CC=CC=N1
Molecular Formula: C8H12N2
Molecular Weight: 139.216

beta-Histine-d3

CAS No.: 244094-70-0

Cat. No.: VC0020296

Molecular Formula: C8H12N2

Molecular Weight: 139.216

* For research use only. Not for human or veterinary use.

beta-Histine-d3 - 244094-70-0

Specification

CAS No. 244094-70-0
Molecular Formula C8H12N2
Molecular Weight 139.216
IUPAC Name 2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine
Standard InChI InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3
Standard InChI Key UUQMNUMQCIQDMZ-FIBGUPNXSA-N
SMILES CNCCC1=CC=CC=N1

Introduction

Chemical Identity and Basic Properties

Betahistine-d3 dihydrochloride is a research-grade compound identified by CAS Registry Number 244094-72-2 . This specialized molecular variant contains three deuterium atoms in place of hydrogen atoms in the standard betahistine structure. The compound requires specific storage conditions, necessitating freezing temperatures, and is typically transported on dry ice to maintain stability .

Physical Properties and Specifications

PropertyValue/Description
CAS Registry Number244094-72-2
Physical FormNot specified in sources
Storage RequirementsFrozen (dry ice transport)
ManufacturerMedChemExpress
Regulatory StatusResearch use only - not for medicinal, food, or household use

Understanding Deuteration in Pharmaceutical Research

Significance of Deuterated Compounds

Deuterated compounds like betahistine-d3 play crucial roles in pharmaceutical research, particularly in analytical chemistry and drug development. The substitution of hydrogen atoms with deuterium (²H) creates molecules with nearly identical chemical properties but different masses and potentially altered metabolic stability. This makes them invaluable as internal standards in quantitative analysis and as tools for metabolism studies.

Comparison with Other Deuterated Research Compounds

The use of deuterated analogs extends beyond betahistine. For example, in Alzheimer's disease research, all-d-enantiomeric peptides like D3 have shown promise for disassembling and destroying cytotoxic amyloid-β aggregates . While this research involves a different type of deuteration application, it demonstrates the broader utility of deuterated compounds in medical research.

Betahistine: The Parent Compound

Understanding betahistine-d3 necessitates knowledge of its parent compound, betahistine, which has established clinical applications.

Pharmacological Profile

Betahistine exerts therapeutic effects through multiple mechanisms:

  • Histaminergic-like vasodilation of cerebral microcirculation and inner ear

  • Functions as a weak H₁ receptor agonist

  • Acts as an H₃ receptor antagonist

  • Enhances vestibular compensation processes

  • Reduces spontaneous activity of peripheral vestibular receptors

Clinical Applications and Efficacy

Betahistine has demonstrated significant efficacy in treating vertiginous syndromes, particularly those related to cupulo-canalolithiasis and vertebro-basilar arterial insufficiency. Meta-analysis data confirms its therapeutic value compared to placebo:

Efficacy ParameterValue (95% Confidence Interval)
Odds Ratio3.52 (2.40-5.18)
Relative Risk1.78 (1.48-2.13)
Optimal Dosage32-36 mg daily
Optimal Treatment Duration3-8 weeks

These findings, derived from seven double-blind, placebo-controlled randomized studies, validate betahistine's clinical utility .

Synthesis Methods

Recent advances in synthetic chemistry have yielded efficient production methods for betahistine. A continuous flow process has been developed that achieves a 90% isolated yield . This process demonstrates:

ParameterOptimal Value
Conversion Rate98%
Selectivity94%
Methylamine Hydrochloride Ratio1.7 equivalents
Optimal Residence Time2.1 minutes

This synthetic methodology represents an important advance in the production of both betahistine and potentially its deuterated analogs.

Applications of Betahistine-d3 in Research

Analytical Applications

Betahistine-d3 serves primarily as an analytical standard for quantitative determination of betahistine in various matrices. Its nearly identical chemical behavior but distinct mass makes it an ideal internal standard for chromatographic and mass spectrometric analyses, enabling accurate quantification even in complex biological samples.

Pharmacokinetic Studies

The deuterated analog enables sophisticated pharmacokinetic studies by allowing researchers to differentiate between administered betahistine and endogenous compounds or metabolites. This capability is crucial for understanding drug absorption, distribution, metabolism, and excretion profiles.

Metabolic Investigations

By tracking the deuterated positions through metabolic pathways, researchers can use betahistine-d3 to elucidate the specific metabolic routes of betahistine in biological systems, potentially leading to improved drug design and dosing strategies.

Comparison with Other Research Compounds

Domain-based Proteins

In contrast to small molecule deuterated compounds like betahistine-d3, research on domain-structured proteins such as TGM6 represents another approach to therapeutic development. Studies have shown that TGM6's domain structure (including domains D1, D2, and D3) can mimic TGF-β binding to TβRII, functioning as a potent TGF-β and TGM1 antagonist . While fundamentally different from betahistine-d3, this research highlights the diverse approaches in modern pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator